Physicochemical Descriptor Comparison: 2-Octynal, 7-oxo- vs. 2-Octynal vs. 7-Oxooctanal
Computed physicochemical descriptors distinguish 2‑octynal, 7‑oxo‑ from its closest structural analogs. The target compound exhibits an XLogP3‑AA of 0.6, a topological polar surface area (TPSA) of 34.1 Ų, and zero hydrogen‑bond donors. In contrast, 2‑octynal (CAS 1846‑68‑0), which lacks the 7‑oxo group, has a higher computed XLogP (~1.9) and a lower TPSA (~17 Ų), while 7‑oxooctanal (saturated analog) has a higher TPSA (~43 Ų) and an additional hydrogen‑bond donor if hydrated [1]. These differences in lipophilicity and polarity affect solubility, membrane permeability, and chromatographic behavior.
| Evidence Dimension | XLogP3-AA / Topological Polar Surface Area (TPSA) / Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | XLogP3-AA = 0.6; TPSA = 34.1 Ų; HBD = 0 |
| Comparator Or Baseline | 2-Octynal (XLogP ~1.9, TPSA ~17 Ų, HBD = 0); 7-Oxooctanal (TPSA ~43 Ų, HBD = 0–1) |
| Quantified Difference | ΔXLogP ≈ −1.3 vs. 2‑octynal; ΔTPSA ≈ +17 Ų vs. 2‑octynal and −9 Ų vs. 7‑oxooctanal |
| Conditions | Computed descriptors (PubChem 2021.05.07 release) |
Why This Matters
These descriptor differences directly impact solubility, permeability, and retention time in reversed-phase chromatography, guiding selection of 2‑octynal, 7‑oxo‑ for applications requiring balanced lipophilicity and polarity.
- [1] PubChem. 2-Octynal, 7-oxo-. Compound Summary CID 10920574. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2-Octynal_-7-oxo View Source
